molecular formula C8H18O4 B127872 2,2,3,3-Tetramethoxybutane CAS No. 176798-33-7

2,2,3,3-Tetramethoxybutane

Cat. No. B127872
M. Wt: 178.23 g/mol
InChI Key: COEBCOIFCLAOFZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethoxybutane is a chemical compound that has been the subject of various studies due to its interesting properties and reactions. It is a molecule that can undergo a variety of transformations and has been used in different contexts in chemical research.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3,6-dibutanoic-1,2,4,5-tetroxane involves theoretical calculations at different levels, including molecular dynamics and density functional theory, to understand the structural and electronic effects that determine the stability of the conformers . Although not directly about 2,2,3,3-tetramethoxybutane, this study provides insights into the synthesis of structurally related molecules.

Molecular Structure Analysis

The molecular structure of 2,2,3,3-tetramethylbutane has been studied in detail, with research focusing on its heat capacity, entropy, and thermodynamic functions . These studies are crucial for understanding the molecular behavior and the potential energy barriers that the molecule encounters during its transformations.

Chemical Reactions Analysis

The chemical reactions of 2,2,3,3-tetramethylbutane have been extensively studied. Pyrolysis of the compound has been investigated, revealing a self-inhibited reaction sensitive to the surface/volume ratio of the reaction vessel . Additionally, in the presence of O2, the decomposition of 2,2,3,3-tetramethylbutane yields a high percentage of isobutene through specific molecular reactions . These studies provide a comprehensive understanding of the compound's reactivity and the conditions that affect its decomposition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3,3-tetramethylbutane have been characterized, including its heat capacity, heats of transition, fusion, and sublimation, as well as its vapor pressure and entropy . These properties are essential for predicting the behavior of the compound under various conditions and for its potential applications in different chemical processes.

Scientific Research Applications

Synthesis Applications

2,2,3,3-Tetramethoxybutane (TMB) demonstrates significant utility in synthetic chemistry. For instance, TMB is utilized in the efficient synthesis of (−)-methyl 3-epi-shikimate and methyl 3-epi-quinate through selective protection of trans-1,2-diols in shikimic and quinic acids (Armesto et al., 2000). Additionally, TMB facilitates the synthesis of (−)-shikimate and (−)-quinate 3-phosphate from d-(−)-shikimic acid and d-(−)-quinic acid, proving its versatility as a reagent in fewer steps than previous methods (Shih & Wu, 2000).

Thermochemical Studies

TMB's physical properties have been extensively studied, particularly its heat capacity and thermodynamic functions. Detailed investigations have been conducted on the heat capacity of solid TMB, its heats of transition, fusion, and sublimation, as well as its vapor pressure and entropy. These studies contribute significantly to the understanding of TMB's behavior under different temperature conditions (Scott et al., 1952).

Chemical Reactions and Decomposition

Research has been conducted on the addition of TMB to mixtures of hydrogen and oxygen, demonstrating its role in chemical reactions and decomposition processes. The study of TMB's interaction in these mixtures provides insights into the formation and decomposition of radical species, which is crucial for understanding complex chemical reactions (Baldwin et al., 1979). Moreover, the gas-phase pyrolysis of TMB using a wall-less reactor has revealed important information about its decomposition kinetics and product formation, adding to the knowledge of pyrolytic processes in organic compounds (Taylor & Milazzo, 1978).

Photochemical and Catalytic Studies

TMB has been the subject of photochemical studies, where its behavior under ultraviolet light was investigated, revealing information about molecular and free-radical processes. This research contributes to the broader understanding of photochemical reactions in organic molecules (Gowenlock & Johnson, 1972). Additionally, studies on the catalytic properties of ruthenium bimetallic catalysts using TMB have shed light on the kinetics of hydrogenolysis, demonstrating the role of TMB in understanding catalytic reactions and mechanisms (Coq et al., 1995).

Safety And Hazards

2,2,3,3-Tetramethoxybutane is classified as a combustible liquid . It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place . In case of contact with skin or eyes, it should be washed off immediately with plenty of water and medical attention should be sought if symptoms occur .

properties

IUPAC Name

2,2,3,3-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEBCOIFCLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446007
Record name 2,2,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethoxybutane

CAS RN

176798-33-7
Record name 2,2,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetramethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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